molecular formula C11H7NS B14131650 [1]Benzothieno[2,3-c]pyridine CAS No. 244-90-6

[1]Benzothieno[2,3-c]pyridine

Cat. No.: B14131650
CAS No.: 244-90-6
M. Wt: 185.25 g/mol
InChI Key: XYABUWLMFQFJND-UHFFFAOYSA-N
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Description

[1]Benzothieno[2,3-c]pyridine is a privileged chemical scaffold in medicinal chemistry and organic materials science. This compound serves as a key synthetic intermediate for developing novel therapeutic agents. Recent research has highlighted its derivatives as potent non-steroidal inhibitors of the CYP17 enzyme, a critical target in the treatment of castration-resistant prostate cancer (CRPC) . One prominent derivative demonstrated potent, broad-spectrum anticancer activity in vitro, showing double and quadruple the activity of staurosporine and abiraterone, respectively, against the PC-3 prostate cancer cell line, and effectively suppressed the CYP17 enzyme in vivo . Beyond oncology, this ring system and its analogues have shown significant binding affinity for central nervous system receptors. Specifically, (R)-1,2,3,4-tetrahydrothis compound derivatives are strong ligands for the 5-HT1A serotonin receptor, exhibiting potential for the development of therapeutics with anticonflict activity and the ability to lessen memory impairment . The core structure is also utilized in the development of organic light-emitting diodes (OLEDs), where its benzothienopyridine derivatives function as efficient electron-transport units in host materials for phosphorescent devices . This product is intended for research and development applications in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

244-90-6

Molecular Formula

C11H7NS

Molecular Weight

185.25 g/mol

IUPAC Name

[1]benzothiolo[2,3-c]pyridine

InChI

InChI=1S/C11H7NS/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-7H

InChI Key

XYABUWLMFQFJND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(S2)C=NC=C3

Origin of Product

United States

Synthetic Methodologies For 1 Benzothieno 2,3 C Pyridine and Its Derivatives

Classical and Conventional Cyclization Strategies

Traditional synthetic routes to the researchgate.netbenzothieno[2,3-c]pyridine core and its analogs rely heavily on intramolecular cyclization reactions, where a pre-functionalized precursor undergoes ring closure to form the target heterocyclic system.

The Bischler-Napieralski reaction is a cornerstone in the synthesis of dihydroisoquinoline-like structures and has been adapted for the preparation of researchgate.netbenzothieno[2,3-c]pyridine derivatives. wikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of β-arylethylamides, typically promoted by a dehydrating agent in acidic conditions. wikipedia.orgorganic-chemistry.org

The general mechanism proceeds via the activation of the amide carbonyl group by a Lewis acid, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), followed by an intramolecular cyclization of the electron-rich benzothiophene (B83047) ring onto the newly formed electrophilic center. wikipedia.orgorganic-chemistry.org The resulting dihydro- intermediate can then be aromatized to the final pyridine (B92270) ring.

A key step in this approach is the synthesis of the N-acyl-2-(1-benzothiophen-2-yl)ethanamine precursor. Subsequent Bischler-Napieralski cyclization of this intermediate leads to the formation of the desired researchgate.netbenzothieno[2,3-c]pyridine skeleton. researchgate.net The reaction conditions, particularly the choice of dehydrating agent and solvent, are crucial and can influence the reaction's success and yield. organic-chemistry.org For instance, reagents like phosphorus pentoxide (P₂O₅) in refluxing POCl₃ are often effective for substrates that lack strong electron-donating groups on the aromatic ring. wikipedia.org More contemporary modifications of this reaction have explored the use of environmentally benign solvents, such as room-temperature ionic liquids, which can lead to higher yields and simpler product isolation. organic-chemistry.org

Table 1: Reagents in Bischler-Napieralski Cyclization

ReagentRoleReference
Phosphorus oxychloride (POCl₃)Dehydrating agent/Lewis acid wikipedia.orgorganic-chemistry.org
Polyphosphoric acid (PPA)Dehydrating agent/Lewis acid wikipedia.org
Phosphorus pentoxide (P₂O₅)Dehydrating agent wikipedia.org
Tin(IV) chloride (SnCl₄)Lewis acid wikipedia.org
Boron trifluoride etherate (BF₃·OEt₂)Lewis acid wikipedia.org
1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim]PF₆)Ionic liquid solvent organic-chemistry.org

The Pictet-Spengler reaction provides a powerful method for synthesizing tetrahydroisoquinoline-type ring systems and has been effectively applied to produce 1,2,3,4-tetrahydro researchgate.netbenzothieno[2,3-c]pyridines. researchgate.netosi.lv This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an acid-catalyzed intramolecular electrophilic substitution to yield the cyclized product. nih.gov

In the context of researchgate.netbenzothieno[2,3-c]pyridine synthesis, the key starting material is typically a 2-(1-benzothiophen-3-yl)ethylamine derivative. researchgate.netosi.lv This amine is reacted with various aromatic or heteroaromatic aldehydes. The subsequent cyclization occurs at the C-2 position of the benzothiophene ring. osi.lv A notable variation of this method involves the use of triisopropylchlorosilane as a promoter for the cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aldehydes, leading to the formation of new 1-substituted-2-methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine derivatives. osi.lv The reaction's versatility allows for the introduction of a wide range of substituents at the 1-position of the target heterocycle, depending on the aldehyde used in the condensation step. researchgate.netosi.lv

Table 2: Synthesis of 1,2,3,4-Tetrahydro researchgate.netbenzothieno[2,3-c]pyridine Derivatives via Pictet-Spengler Reaction

Amine PrecursorAldehydeProductReference
2-(1-Benzothiophen-3-yl)ethylamineAromatic/Heteroaromatic Aldehydes1-R-1,2,3,4-Tetrahydrobenzothieno[2,3-c]pyridine researchgate.net
2-(1-Benzothiophen-3-yl)ethylamineAromatic/Heteroaromatic Aldehydes1-R-2-methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine osi.lv

Beyond the named classical reactions, various multi-step sequences involving condensation and subsequent cyclization are employed to construct the researchgate.netbenzothieno[2,3-c]pyridine ring system. These protocols often build the pyridine ring onto a pre-existing benzothiophene core.

One such strategy involves the synthesis of 1-aryl-1,2-dihydro researchgate.netbenzothieno[2,3-c]pyridin-3(4H)-ones. nih.gov This process begins with the condensation of a substituted benzothiophen-3(2H)-one with an aromatic aldehyde to form a 2-arylidene intermediate. This is followed by a Michael addition with an amine and subsequent intramolecular cyclization to furnish the pyridinone ring. nih.gov Further chemical transformations of these intermediates, such as chlorination followed by cyanation, can introduce diverse functionalities onto the heterocyclic core. nih.gov

Table 3: Example of a Condensation/Cyclization Sequence for a researchgate.netBenzothieno[2,3-c]pyridine Derivative

Starting MaterialReagent 1 (Condensation)IntermediateReagent 2 (Cyclization)ProductReference
7-Fluoro researchgate.netbenzothiophen-3(2H)-oneAromatic aldehyde2-Arylidene-7-fluoro researchgate.netbenzothiophen-3(2H)-oneAmine (e.g., in ethanol)1-Aryl-8-fluoro-1,2-dihydro researchgate.netbenzothieno[2,3-c]pyridin-3(4H)-one nih.gov

Modern and Advanced Synthetic Approaches

Contemporary synthetic chemistry has introduced powerful new tools for the construction of complex heterocyclic systems, with metal-catalyzed reactions being at the forefront.

Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of fused heterocycles by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. dokumen.pub

Palladium-catalyzed reactions are instrumental in the synthesis of researchgate.netbenzothieno[2,3-c]pyridines and their quinoline (B57606) analogs. One prominent method is the intramolecular ring closure of suitably functionalized precursors. For example, benzo[b]thieno[2,3-c]quinolines have been synthesized via a Pd-catalyzed ring closure of α-aminophosphonates. researchgate.netscilit.com This process involves the initial Kabachnik–Fields condensation of a benzo[b]thiophene-2-carboxaldehyde, a 2-iodoaniline, and a phosphite (B83602) ester to create the necessary precursor, which then undergoes an intramolecular cyclization. researchgate.net

Another powerful strategy involves tandem or cascade reactions where multiple bonds are formed in a single operation. A palladium-catalyzed tandem reaction has been developed for synthesizing benzofuro[2,3-c]pyridines, a furan (B31954) analog of the target system, which could be applicable to the benzothiophene series. rsc.org This reaction proceeds through a direct C-H addition of a thiophene (B33073) to a chalcone (B49325) derivative, followed by a sequence of intramolecular conjugate addition, cyclization, and aromatization. rsc.org

Furthermore, a one-pot synthesis of benzothieno[2,3-b]pyridines (an isomer of the target compound) has been achieved through a sequence involving directed lithiation, zincation, a palladium-catalyzed Negishi cross-coupling, and an intramolecular SₙAr reaction. nih.gov Such multi-reaction sequences highlight the efficiency of modern synthetic methods in rapidly assembling complex molecular architectures from simple starting materials. nih.gov

Table 4: Palladium-Catalyzed Synthesis of researchgate.netBenzothieno[2,3-c]pyridine Analogs

Reaction TypeKey PrecursorsCatalyst System (Example)ProductReference
Intramolecular Ring Closureα-Aminophosphonates from benzo[b]thiophene-2-carboxaldehydes and 2-iodoanilinesPd(OAc)₂ / LigandBenzo[b]thieno[2,3-c]quinolines researchgate.net
Tandem C-H Addition/Cyclization2-(Cyanomethoxy)chalcones and thiophenesPd(OAc)₂3-Aryl-1-(thiophen-2-yl)benzofuro[2,3-c]pyridines rsc.org
Lithiation/Negishi Coupling/SₙArFluoropyridines and 2-bromophenyl acetatesXPhos-based Pd precatalystBenzofuro[2,3-c]pyridines nih.gov

Metal-Catalyzed Coupling and Annulation Reactions

Copper-Catalyzed [4+2] Annulation

An efficient method for synthesizing benzofuro- and rsc.orgbenzothieno[2,3-c]pyridines involves a copper-catalyzed [4+2] annulation of ketoxime acetates with acetoacetanilide (B1666496). rsc.orgrsc.org This strategy provides an alternative route that is characterized by good functional group tolerance and operational simplicity. rsc.orgrsc.org The reaction proceeds through an ionic pathway rather than a radical one. rsc.orgrsc.org Optimization of the reaction conditions revealed that using CuCl as the catalyst in CHCl3 at 120 °C provides the highest yields. rsc.org This approach utilizes acetoacetanilide as a C2 synthon, which is a departure from previous methods. rsc.org

The proposed mechanism, supported by the detection of key intermediates via LC-HRMS, highlights a distinct pathway for the formation of the pyridine ring. rsc.org This copper-catalyzed annulation stands out for its cost-effectiveness and synthetic simplicity. rsc.org

Negishi Cross-Coupling Strategies

Negishi cross-coupling has emerged as a key strategy for the synthesis of benzofuro- and rsc.orgbenzothieno[2,3-c]pyridines. nih.govacs.orgacs.orgljmu.ac.ukresearchgate.net A streamlined one-pot procedure has been developed that combines a directed ortho-lithiation, zincation, Negishi cross-coupling, and an intramolecular nucleophilic aromatic substitution (SNAr). nih.govacs.orgacs.orgljmu.ac.ukresearchgate.net This telescoped sequence allows for the facile assembly of a diverse set of these fused heterocycles from commercially available fluoropyridines and readily accessible 2-bromophenyl acetates or 2-bromothiophenols. nih.govacs.orgacs.orgljmu.ac.ukresearchgate.net

The methodology was successfully extended to the synthesis of rsc.orgbenzothieno[2,3-b]pyridines. acs.orgacs.orgljmu.ac.uk For instance, the reaction of the zincated pyridine with 2-bromothiophenol (B30966) derivatives, followed by intramolecular cyclization, furnished the desired rsc.orgbenzothieno[2,3-c]pyridine scaffold. acs.org The use of a palladium catalyst, such as Pd XPhos G3, is crucial for the cross-coupling step. nih.gov In cases where the intramolecular SNAr reaction is sluggish, a solvent exchange to DMF and the addition of a base like Cs2CO3 can promote the final cyclization. acs.orgacs.org This one-pot Negishi coupling/SNAr sequence represents a highly efficient and modular approach to this class of compounds. ljmu.ac.uk

Transition-Metal-Free Synthetic Protocols for Carbon-Chalcogen Bond Formation

In a move towards more sustainable and cost-effective synthesis, several transition-metal-free methods for the formation of the crucial carbon-sulfur bond in rsc.orgbenzothieno[2,3-c]pyridines have been developed.

One notable method involves the synthesis of thieno[2,3-c]pyridine (B153571) derivatives through a fused 1,2,3-triazole-mediated denitrogenative transformation. nih.gov This three-step, metal-free process begins with a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch reaction to create a thieno[2,3-c] rsc.orgnih.govsemanticscholar.orgtriazolo[1,5-ɑ]pyridine intermediate. nih.gov The final step is an acid-mediated denitrogenative transformation that yields the desired thieno[2,3-c]pyridine derivatives in good yields. nih.gov This approach has been successfully applied to synthesize various derivatives, including those with substituted methyl groups at the 7-position. nih.gov

Another green chemistry approach utilizes visible light to promote the selenocyclization of 3-(arylethynyl)-2-(alkylthio)pyridines with diorganyl diselenides to form 2-aryl-(3-organoselanyl)thieno[2,3-b]pyridines. tandfonline.comtandfonline.com While this example focuses on the [2,3-b] isomer and selenium, the underlying principle of visible-light-promoted, metal-free cyclization represents a promising avenue for the synthesis of related sulfur-containing heterocycles like rsc.orgbenzothieno[2,3-c]pyridine. The reaction proceeds via the homolytic cleavage of the Se-Se bond by blue LED light in an oxygen atmosphere at room temperature. tandfonline.comtandfonline.com Similarly, Oxone® has been used as a metal-free oxidant to promote the electrophilic cyclization of 3-(arylethynyl)-2-(alkylthio)pyridines, yielding highly substituted thieno[2,3-b]pyridines. researchgate.net These methods highlight a shift towards more environmentally benign synthetic strategies. tandfonline.com

Multi-Component Reactions and One-Pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses have become powerful tools in organic synthesis due to their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. bohrium.com Several such strategies have been applied to the synthesis of the rsc.orgbenzothieno[2,3-c]pyridine core.

A notable one-pot synthesis involves the reaction of 2,2'-dithiodibenzoic acid, sodium azide, and 4-cyanopyridine (B195900) in a water and ethanol (B145695) mixture under heat and pressure to produce 6-methyl-bis rsc.orgbenzothieno[3,2-b:2',3'-e]pyridine. worldscientific.com This process combines at least four different reaction steps, including hydrogenation of the pyridine ring, C-S electrophilic coupling, decarboxylative cross-coupling, and functional group conversion, in a single operation. worldscientific.com

Another versatile approach is the synthesis of 1-aryl-8-fluoro-1,2-dihydro rsc.orgbenzothieno[2,3-c]pyridin-3(4H)-ones. nih.govsemanticscholar.orgresearchgate.net This is achieved by reacting α,β-unsaturated ketones with either acetamide (B32628) or 2-cyanoacetamide (B1669375) in the presence of potassium hydroxide (B78521) in ethanol. nih.govsemanticscholar.org This method allows for the construction of the substituted pyridine ring fused to the benzothiophene core in a single step.

Domino reactions have also been employed, for example, in the cyclization of 2-[3-oxo-4-(phenylsulfanyl)butyl]-1,3-isoindolinediones in polyphosphoric acid to yield 2-( rsc.orgbenzothieno[2,3-c]pyridin-1-yl)benzoic acids. researchgate.net Furthermore, a three-component reaction for the synthesis of novel benzothieno-[3,2'-f] rsc.orgsemanticscholar.orgoxazepines and their isomeric spiro compounds demonstrates the utility of MCRs in generating structural diversity around the benzothiophene scaffold. bohrium.com

Derivatization and Functionalization Strategies Post-Core Synthesis

Once the core rsc.orgbenzothieno[2,3-c]pyridine scaffold is synthesized, further derivatization and functionalization are often necessary to modulate its properties for specific applications. researchgate.net

A common strategy involves the modification of existing functional groups. For example, 1-aryl-8-fluoro-1,2-dihydro rsc.orgbenzothieno[2,3-c]pyridin-3(4H)-ones can be converted to their 4-chloro derivatives using 2-chloroacetamide (B119443) in the synthesis. nih.gov The resulting chloro group can then be displaced by other nucleophiles, such as cyanide, to introduce further diversity. nih.gov The cyano group itself can be a precursor for other functionalities.

Direct C-H functionalization is a powerful tool for late-stage modification, although specific examples on the rsc.orgbenzothieno[2,3-c]pyridine ring system are not extensively detailed in the provided sources. However, strategies developed for related heterocycles, such as 2,1,3-benzothiadiazole (B189464) (BTD), offer valuable insights. diva-portal.org For BTD, regioselective Ir-catalyzed C-H borylation allows for the introduction of boryl groups at specific positions, which then serve as versatile handles for subsequent cross-coupling reactions to introduce a wide range of substituents. diva-portal.org Similar strategies could potentially be applied to the rsc.orgbenzothieno[2,3-c]pyridine system to achieve late-stage diversification.

Reactivity and Chemical Transformations Of 1 Benzothieno 2,3 C Pyridine

Reactions Involving the Pyridine (B92270) Moiety

The pyridine ring within the vulcanchem.comBenzothieno[2,3-c]pyridine system largely retains the characteristic reactivity of pyridine itself, though modulated by the fused benzothiophene (B83047) portion. The nitrogen atom, possessing a lone pair of electrons in an sp² hybrid orbital, imparts basic properties to the molecule and serves as a primary site for electrophilic attack.

Key reactions involving the pyridine nitrogen include:

Protonation and Salt Formation: As a base, vulcanchem.comBenzothieno[2,3-c]pyridine reacts with acids to form pyridinium (B92312) salts. This protonation, however, further deactivates the ring system towards electrophilic aromatic substitution.

N-Alkylation: The nitrogen atom can be readily alkylated with agents like alkyl halides to form quaternary N-alkyl- vulcanchem.combenzothieno[2,3-c]pyridinium salts. These salts can be instrumental in modifying the compound's solubility and biological activity.

N-Oxidation: Reaction with peracids can lead to the formation of the corresponding N-oxide. This transformation is significant as it can alter the regioselectivity of subsequent substitution reactions, activating the positions alpha and gamma to the nitrogen for both electrophilic and nucleophilic attack.

Coordination Chemistry: The lone pair of electrons on the nitrogen atom allows it to act as a ligand, coordinating with metal ions. This property is crucial in the design of derivatives intended to interact with metalloenzymes, where the nitrogen can bind to a metal center, such as the haem iron in cytochrome P450 enzymes. nih.gov

The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq Conversely, this electronic deficiency makes the ring susceptible to nucleophilic attack, particularly at the C-1 and C-3 positions, which are alpha and gamma to the nitrogen, respectively. uoanbar.edu.iq

Transformations at the Thiophene (B33073) Ring

The fused thiophene ring offers additional sites for chemical modification, primarily involving the sulfur heteroatom and the thiophene carbons.

Oxidation of the Sulfur Atom: The sulfur atom in the thiophene ring can be oxidized, typically using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). This process can yield the corresponding sulfoxide (B87167) (S-oxide) and subsequently the sulfone (S,S-dioxide). Such oxidation dramatically alters the electronic properties of the molecule; the electron-donating thiophene ring is converted into a strongly electron-withdrawing sulfonyl group. mdpi.comresearchgate.net This modification has been shown in the related vulcanchem.combenzothieno[3,2-b] vulcanchem.combenzothiophene (BTBT) system to impact crystal packing, thermal stability, and optoelectronic properties, a strategy that is applicable to the vulcanchem.comBenzothieno[2,3-c]pyridine core for tuning its material properties. mdpi.com

Reductive Desulfurization: The thiophene ring can be removed entirely through reductive desulfurization. Reagents like Raney Nickel are effective for this transformation, cleaving the C-S bonds and saturating the resulting carbon positions with hydrogen. researchgate.net This reaction effectively converts the benzothienopyridine scaffold into a substituted quinoline (B57606) derivative. This method has been applied to various thieno-fused systems, indicating its potential applicability to vulcanchem.comBenzothieno[2,3-c]pyridine to access different molecular frameworks. researchgate.netresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Patterns on the Benzothiophene System

The regioselectivity of aromatic substitution on the vulcanchem.comBenzothieno[2,3-c]pyridine core is a result of the competing influences of the electron-deficient pyridine ring and the electron-rich benzothiophene moiety.

Electrophilic Aromatic Substitution (EAS): The pyridine ring's deactivating effect makes electrophilic substitution challenging, requiring harsh reaction conditions. uoanbar.edu.iq When substitution does occur, it is predicted to favor the benzo portion of the molecule (positions C-6, C-7, C-8, C-9), which is less deactivated than the pyridine or thiophene rings. Within the benzothiophene part, studies on related isomers like vulcanchem.combenzothieno[3,2-b] vulcanchem.combenzothiophene show that electrophilic nitration and acetylation proceed preferentially at the C-2 position of the thiophene ring. researchgate.net For the vulcanchem.comBenzothieno[2,3-c]pyridine system, electrophilic attack would likely avoid the pyridine ring and could potentially occur at the thiophene or benzene (B151609) rings, with the precise location depending on the specific electrophile and reaction conditions.

Nucleophilic Aromatic Substitution (NAS): The system is much more reactive towards nucleophiles. The positions alpha (C-1) and gamma (C-3) to the pyridine nitrogen are electronically deficient and thus are the primary sites for nucleophilic attack. uoanbar.edu.iq This is exemplified by the reactivity of substituted derivatives. For instance, in 6-Bromo-1-chloro vulcanchem.combenzothieno[2,3-c]pyridine, the chlorine atom at the C-1 position is susceptible to nucleophilic aromatic substitution, while the bromine at C-6 on the benzene ring is more suited for metal-catalyzed coupling reactions. vulcanchem.com

Table 1: Predicted and Observed Aromatic Substitution Patterns
Reaction TypePredicted/Observed Reactive PositionsRationale / ExampleReference
Electrophilic SubstitutionFavored on the benzene ring (C-6, C-7, C-8, C-9)The pyridine ring is strongly deactivated by the electronegative nitrogen. The benzene ring is the most electron-rich part of the fused system. uoanbar.edu.iq
Nucleophilic SubstitutionC-1 and C-3These positions are ortho and para to the electron-withdrawing pyridine nitrogen, making them electron-deficient and susceptible to nucleophilic attack. uoanbar.edu.iq
Nucleophilic Substitution (Example)C-1The chlorine atom in 1-chloro vulcanchem.combenzothieno[2,3-c]pyridine derivatives can be displaced by nucleophiles. vulcanchem.com
Palladium-Catalyzed CouplingC-6The bromine atom in 6-bromo vulcanchem.combenzothieno[2,3-c]pyridine derivatives can participate in Suzuki or Negishi coupling reactions. vulcanchem.com

Intramolecular Cyclization and Annulation Pathways

Derivatives of vulcanchem.comBenzothieno[2,3-c]pyridine can serve as precursors for the construction of more complex, polycyclic heterocyclic systems through intramolecular cyclization and annulation reactions. These transformations often involve functional groups strategically placed on the periphery of the tricyclic core.

A notable example involves the transformation of a 6-hydrazino derivative of the related vulcanchem.combenzothieno[2,3-c]quinoline system. Treatment of 6-hydrazino vulcanchem.combenzothieno[2,3-c]quinoline with formic acid prompts a cyclization reaction to yield the novel pentacyclic system vulcanchem.combenzothieno[2,3-c] vulcanchem.comsmolecule.comrsc.orgtriazolo[4,3-a]quinoline. researchgate.net Similarly, reaction with nitrous acid results in the formation of another new heterocycle, vulcanchem.combenzothieno[2,3-c]tetrazolo[1,5-a]quinoline. researchgate.net These reactions demonstrate the utility of the pyridine moiety's substituents in forming additional fused rings.

Domino reactions have also been employed to construct elaborate structures from precursors that form the vulcanchem.comBenzothieno[2,3-c]pyridine ring in situ, which then undergoes further cyclization. For example, a one-pot synthesis yields 8,13b-dihydro- vulcanchem.combenzothieno[2',3':3,4]pyrido[2,1-a]isoindol-5(7H)-ones through a domino sequence starting from 2-[3-oxo-4-(phenylsulfanyl)butyl]-1,3-isoindolinediones. researchgate.net Tandem approaches, such as silver-catalyzed 6-endo-dig ring closures of o-alkynyl aldehydes, also provide a pathway to benzothienopyridine structures. acs.org

Table 2: Examples of Intramolecular Cyclization and Annulation
Starting Material (Derivative)Reagent(s)Product (Fused System)Reference
6-Hydrazino vulcanchem.combenzothieno[2,3-c]quinolineFormic Acid vulcanchem.comBenzothieno[2,3-c] vulcanchem.comsmolecule.comrsc.orgtriazolo[4,3-a]quinoline researchgate.net
6-Hydrazino vulcanchem.combenzothieno[2,3-c]quinolineNitrous Acid (HNO₂) vulcanchem.comBenzothieno[2,3-c]tetrazolo[1,5-a]quinoline researchgate.net
2-[3-Oxo-4-(phenylsulfanyl)butyl]-1,3-isoindolinedionePolyphosphoric Acid8,13b-Dihydro- vulcanchem.combenzothieno[2',3':3,4]pyrido[2,1-a]isoindol-5(7H)-one researchgate.net

Comparative Reactivity with Related Benzochalcogenophene-Fused Pyridine Architectures

The reactivity of vulcanchem.comBenzothieno[2,3-c]pyridine can be contextualized by comparing it with its oxygen ( vulcanchem.combenzofuro[2,3-c]pyridine) and selenium ( vulcanchem.combenzoselenopheno[2,3-c]pyridine) analogues. The identity of the chalcogen (O, S, Se) in the five-membered ring significantly influences the electronic properties and reactivity of the entire fused system.

The primary difference arises from the electronegativity and polarizability of the chalcogen atom (electronegativity: O > S > Se).

vulcanchem.comBenzofuro[2,3-c]pyridine (Oxygen analogue): Oxygen is the most electronegative chalcogen, leading to a more pronounced inductive electron withdrawal from the fused ring system compared to sulfur. This generally results in lower reactivity towards electrophilic substitution. Synthetic studies have shown that the formation of the benzofuro[2,3-c]pyridine skeleton via certain intramolecular nucleophilic aromatic substitution (SNAr) pathways can be more challenging than for other isomers, suggesting a difference in the activation of the pyridine ring. acs.orgljmu.ac.uk

vulcanchem.comBenzothieno[2,3-c]pyridine (Sulfur analogue): Sulfur is less electronegative than oxygen, making the thiophene ring a better electron donor than furan (B31954). This can lead to higher reactivity towards electrophiles on the carbocyclic portions of the molecule. The development of synthetic methods, such as copper-catalyzed [4+2] annulation, has allowed for the efficient construction of both benzofuro- and benzothieno[2,3-c]pyridines, providing a platform for direct comparison of their properties. rsc.org

vulcanchem.comBenzoselenopheno[2,3-c]pyridine (Selenium analogue): Selenium is less electronegative and more polarizable than sulfur. This trend suggests that the benzoselenophene ring would be even more electron-donating than benzothiophene, potentially enhancing reactivity towards electrophiles. While synthetic routes to benzoselenopheno-fused pyridines exist, detailed comparative reactivity studies with the sulfur and oxygen analogues are less common. acs.org

In electrophilic substitution, the stability of the intermediate sigma complex is key. The heteroatom's ability to stabilize an adjacent positive charge through resonance is crucial. Since nitrogen is less electronegative than oxygen, indole (B1671886) is more reactive than benzofuran. stackexchange.com By extension, the less electronegative sulfur in benzothiophene should allow for better stabilization of cationic intermediates compared to the oxygen in benzofuran, making the benzothiophene system generally more reactive towards electrophiles.

Structure Activity Relationship Sar Studies and Molecular Design Of 1 Benzothieno 2,3 C Pyridine Derivatives

Elucidation of Key Structural Motifs for Molecular Interactions

The biological activity of researchgate.netbenzothieno[2,3-c]pyridine derivatives is profoundly influenced by the nature and placement of various substituents, the compound's three-dimensional shape, and the inherent properties of its fused ring system.

The type and location of functional groups on the researchgate.netbenzothieno[2,3-c]pyridine scaffold play a pivotal role in determining the molecule's interaction with biological targets.

Cyano Group : The introduction of a cyano (CN) group has been shown to be a significant determinant of anticancer activity. In a series of 1,2-dihydro researchgate.netbenzothieno[2,3-c]pyridin-3(4H)-one derivatives, the presence of a cyano group at the C4-position was explored. For instance, compound 5c , which incorporates a cyano group, demonstrated potent broad-spectrum anticancer activity. nih.govsemanticscholar.org

Halogens : Halogen atoms like fluorine (F) and chlorine (Cl) significantly impact the electronic and steric properties of the molecule. vulcanchem.com An 8-fluoro substitution on the researchgate.netbenzothieno[2,3-c]pyridine core is a key feature in the design of some non-steroidal CYP17 inhibitors. nih.govsemanticscholar.org The presence of a chloro group at the C8 position has also been noted in derivatives with potential biological activities. ontosight.ai

Methoxy (B1213986) Group : A methoxy (OCH₃) group, particularly on a phenyl ring attached to the main scaffold, can influence activity. For example, in the 1-(4-methoxyphenyl) substituted derivatives, the methoxy group is a key structural element. nih.gov

Amino and Amide Groups : The nature of amide groups at the C3 position is critical. An aminoethyl carboxamide group at this position conferred anticonflict activity, while other amides were inactive. researchgate.net In the 1,2,3,4-tetrahydro researchgate.netbenzothieno[2,3-c]pyridine series, a cyclohexyl carboxamide group at C-3 also resulted in good anticonflict activity. researchgate.net

Hydroxyl Group : While not as extensively detailed in the provided context for this specific scaffold, hydroxyl groups are generally important for forming hydrogen bonds with biological targets, and their placement can significantly alter a compound's pharmacological profile.

Table 1: Influence of Substituents on the Anticancer Activity of selected researchgate.netBenzothieno[2,3-c]pyridine Derivatives

Compound Substituent at C1 Substituent at C4 Substituent at C8 Reported Activity Reference
5b 4-methoxyphenyl Cyano Fluoro Anticancer activity nih.gov
5c 2-nitrophenyl Cyano Fluoro Potent broad-spectrum anticancer activity (GI₅₀ 4 nM–37 µM) nih.govsemanticscholar.org
4b 4-methoxyphenyl Chloro Fluoro Anticancer activity nih.gov
4c 2-nitrophenyl Chloro Fluoro Anticancer activity nih.gov

Conformational Requirements and Stereochemical Considerations (e.g., R- and S-Isomers)

The spatial arrangement of atoms in researchgate.netbenzothieno[2,3-c]pyridine derivatives is crucial for their biological function. Stereochemistry, particularly the distinction between R- and S-isomers, can lead to significant differences in activity.

In studies of 1,2,3,4-tetrahydro researchgate.netbenzothieno[2,3-c]pyridine derivatives, a clear stereochemical preference was observed for binding to the 5-HT1A receptor. The (R)-isomers demonstrated affinity for this receptor, while the corresponding (S)-isomers were inactive. nih.gov This highlights the strict conformational and stereochemical requirements for effective interaction with the receptor's binding site. The affinity of these (R)-isomers was also found to be related to their hydrophobicity. researchgate.netnih.gov

The rigid, fused ring system of researchgate.netbenzothieno[2,3-c]pyridine forms the core scaffold and is fundamental to its ability to interact with biological targets. This tricyclic system, consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, which is in turn fused to a pyridine (B92270) ring, provides a specific three-dimensional framework. vulcanchem.com

This scaffold can act as a steroid mimetic, occupying pockets in enzymes like CYP17. nih.govsemanticscholar.org The extensive conjugated system created by the fused aromatic rings and the sulfur atom contributes to efficient charge carrier transport, a property relevant in materials science applications. hetchem.ru The planarity and rigidity of such fused systems are often key features for insertion into binding sites of proteins and enzymes. researchgate.net The arrangement of the heteroatoms (nitrogen and sulfur) within the fused system also dictates the molecule's electronic distribution and potential for hydrogen bonding and other non-covalent interactions. uomustansiriyah.edu.iq

Rational Molecular Design Principles forresearchgate.netBenzothieno[2,3-c]pyridine Analogues

Building on the SAR insights, medicinal chemists employ various strategies to design and synthesize novel researchgate.netbenzothieno[2,3-c]pyridine analogues with improved properties.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful tool in drug design. u-tokyo.ac.jpdrugdesign.org In the context of researchgate.netbenzothieno[2,3-c]pyridines, this strategy has been used to modulate activity and pharmacokinetic properties.

S, O, and Se Replacements : The replacement of the sulfur atom in the thiophene ring with oxygen (to form a benzofuro[2,3-c]pyridine) or selenium is a classic divalent isosteric replacement. However, in one study, these replacements resulted in weaker activity compared to the original thio analogue, highlighting the importance of the sulfur atom for the desired biological effect. u-tokyo.ac.jp

Indole (B1671886) Nitrogen to Sulfur : The researchgate.netbenzothieno[2,3-c]pyridine scaffold itself can be considered a bioisostere of β-carbolines, where the indole nitrogen is replaced by a sulfur atom. researchgate.net

Steroid Nucleus Replacement : In the design of non-steroidal CYP17 inhibitors, the researchgate.netbenzothieno[2,3-c]pyridine core was used as a bioisosteric replacement for a steroid nucleus. nih.govsemanticscholar.org

Scaffold diversification involves modifying the core structure to explore new chemical space and improve biological activity. Optimization strategies focus on refining the substituents on a promising scaffold.

Alkylation and Acylation : N-acylation of an active 1,2,3,4-tetrahydro researchgate.netbenzothieno[2,3-c]pyridine derivative was found to abolish its activity, demonstrating the sensitivity of the nitrogen atom's environment. researchgate.net

Fused Ring System Isomers : The isomeric tetrahydrothieno[3,2-c]pyridine system was found to be equipotent to the [2,3-c] system in one study, suggesting that the relative arrangement of the thiophene and pyridine rings can be altered without loss of activity for certain targets. researchgate.net

Multi-component Reactions : Methodologies like the Mannich-like multicomponent synthesis have been developed for the efficient synthesis of diverse derivatives, allowing for the rapid exploration of different substituents. researchgate.net

Targeted Substituent Variation : A common strategy involves synthesizing a series of compounds with systematic variations in substituents at key positions to probe the electronic and steric requirements of the biological target. For example, varying the substituents on a phenyl group attached at the 4-position of the tetrahydrothieno[3,2-c]pyridine ring showed that a lipophilic 4-substituent, such as trifluoromethoxy or chloro, was favorable. researchgate.net

These rational design approaches, guided by SAR studies, are essential for the development of researchgate.netbenzothieno[2,3-c]pyridine derivatives as potential therapeutic agents.

Mechanistic Insights into Molecular Target Modulation

The biological activities of researchgate.netbenzothieno[2,3-c]pyridine derivatives are deeply rooted in their specific interactions with various molecular targets. The arrangement of the fused heterocyclic system and the nature of its substituents dictate the binding affinity and mode of action, leading to modulation of enzymes and receptors. Mechanistic studies have provided valuable insights into how these compounds exert their effects at a molecular level, guiding the design of more potent and selective agents.

Cytochrome P450 17A1 (CYP17) Inhibition

A significant area of investigation for researchgate.netbenzothieno[2,3-c]pyridine derivatives has been their role as inhibitors of Cytochrome P450 17A1 (CYP17), a key enzyme in androgen biosynthesis. The mechanism of inhibition hinges on the interaction of the compound with the enzyme's active site. SAR studies reveal that the nitrogen atom of the pyridine ring within the benzothienopyridine scaffold possesses a lone pair of electrons essential for coordinating with the haem iron atom in the CYP17 active site. nih.govsemanticscholar.org This interaction is a fundamental requirement for enzyme inhibition. nih.gov

Furthermore, the design of these non-steroidal inhibitors often incorporates a phenyl ring at the C-1 position. Substituents on this phenyl ring that also bear lone pairs of electrons can further enhance the inhibitory activity. nih.gov For instance, a series of 1-aryl-4-cyano-8-fluoro-1,2-dihydro researchgate.netbenzothieno[2,3-c]pyridin-3(4H)-ones were synthesized and evaluated for their anticancer activity, which is linked to CYP17 inhibition. semanticscholar.org Compound 5c from this series, 4-Cyano-8-fluoro-1-(2-nitrophenyl)-1,2-dihydro researchgate.netbenzothieno[2,3-c]pyridin-3(4H)-one, was found to suppress the CYP17 enzyme with a measured activity of 15.80 nM and showed potent, broad-spectrum anticancer activity. nih.govsemanticscholar.org The design strategy involved using the 8-fluoro-1,2-dihydro researchgate.netbenzothieno[2,3-c]pyridine core as a structural analog to replace the steroid nucleus of endogenous substrates. nih.govsemanticscholar.org

Table 1: CYP17 Inhibitory Activity of Selected researchgate.netBenzothieno[2,3-c]pyridine Derivatives

Compound ReferenceStructureActivity
5c 4-Cyano-8-fluoro-1-(2-nitrophenyl)-1,2-dihydro researchgate.netbenzothieno[2,3-c]pyridin-3(4H)-oneCYP17 Suppression: 15.80 nM nih.govsemanticscholar.org
5a-c 1-Aryl-4-cyano-8-fluoro-1,2-dihydro researchgate.netbenzothieno[2,3-c]pyridin-3(4H)-onesProminent growth inhibition in NCI-60 cell line screen nih.gov

IκB Kinase β (IKKβ) and Protein Kinase Inhibition

While various pyridine and thiophene-containing heterocyclic compounds have been explored as inhibitors of IκB Kinase β (IKKβ), a key regulator in inflammatory signaling pathways, specific data on the direct inhibition of IKKβ by the researchgate.netbenzothieno[2,3-c]pyridine scaffold is not extensively available in the reviewed literature. nih.gov

However, research into the broader class of thieno[2,3-c]pyridines has identified their potential as anticancer agents through the inhibition of Heat Shock Protein 90 (Hsp90). mdpi.com Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, including a wide array of protein kinases involved in cancer cell proliferation and survival. A series of synthesized thieno[2,3-c]pyridine (B153571) derivatives were evaluated, and compound 6i was identified as a potent inhibitor against several cancer cell lines, inducing G2 phase arrest in the cell cycle. mdpi.com The mechanism is believed to involve the inhibition of Hsp90, leading to the degradation of its client kinases and subsequent anticancer effects. mdpi.com Molecular docking studies supported the interaction of these compounds with the Hsp90 target. mdpi.com

Beta-Secretase 1 (BACE1) Inhibition

The researchgate.netbenzothieno[2,3-c]pyridine scaffold has been identified as a structure of interest in the design of inhibitors for Beta-Secretase 1 (BACE1). BACE1 is a primary therapeutic target for Alzheimer's disease, as it initiates the cleavage of the amyloid precursor protein, leading to the formation of amyloid-beta plaques. The design of benzothienopyridines as potential BACE1 inhibitors stems from their structural characteristics as small, tricyclic molecules capable of interacting with the enzyme's active site.

5-HT1A Receptor

Derivatives of 1,2,3,4-tetrahydro researchgate.netbenzothieno[2,3-c]pyridine have been extensively studied as ligands for the serotonin (B10506) 1A (5-HT1A) receptor. A key finding in this area is the stereospecificity of the interaction. Research has consistently shown that the (R)-isomers possess a strong affinity for the 5-HT1A receptor, whereas the corresponding (S)-isomers are inactive. researchgate.net This highlights a specific and defined binding orientation within the receptor pocket. Compound 7 , a representative of this class, was found to bind strongly to 5-HT1A receptors, suggesting its potential as a novel anxiolytic agent. researchgate.net Further studies on related derivatives confirmed that compounds like 71 and 107 also exhibit high affinity and are considered unique compounds that selectively bind to the 5-HT1A receptor. researchgate.net

α2-Adrenoceptor

The researchgate.netbenzothieno[2,3-c]pyridine framework has also been investigated for its interaction with α-adrenoceptors. While the isomeric benzothieno[3,2-c]pyridines have shown high affinity for the α2-adrenoceptor, the [2,3-c] scaffold has also been a subject of interest. researchgate.netnih.govebi.ac.uk Patent literature describes polycyclic systems related to researchgate.netbenzothieno[2,3-c]pyridine as potent α2-adrenoceptor antagonists. google.com This suggests that compounds based on this specific heterocyclic system can be designed to selectively block this receptor subtype, which has implications for various central nervous system disorders.

Haem Iron Interaction

The inhibitory mechanism of researchgate.netbenzothieno[2,3-c]pyridine derivatives against the CYP17 enzyme is a clear example of a direct molecular interaction with a biological macromolecule's prosthetic group. The key interaction is the coordination of a nitrogen atom from the compound's pyridine ring to the haem iron atom within the active site of the CYP17 enzyme. nih.govsemanticscholar.org This binding is facilitated by the lone pair of electrons on the nitrogen. nih.gov The design of these inhibitors often focuses on optimizing this interaction. For example, placing substituents with additional lone-pair electrons on a C-1 phenyl ring can further stabilize the binding, enhancing inhibitory potency. nih.gov

Interaction with DNA-Binding Domains

While various heterocyclic compounds, such as pyridine-benzimidazole-based copper complexes, are known to interact with DNA, specific studies detailing the interaction of researchgate.netbenzothieno[2,3-c]pyridine derivatives with DNA or DNA-binding domains were not prominent in the reviewed scientific literature. nih.gov The primary mechanisms of action reported for this scaffold focus on interactions with enzyme active sites and receptor binding pockets rather than direct engagement with nucleic acids.

Computational and Theoretical Investigations Of 1 Benzothieno 2,3 C Pyridine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic landscape of nih.govbenzothieno[2,3-c]pyridine and its derivatives.

DFT calculations offer a robust framework for understanding the electronic structure and, consequently, the reactivity of nih.govbenzothieno[2,3-c]pyridine derivatives. These studies can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors. For instance, theoretical calculations at the B3LYP/6-311G(d,p) level have been employed to investigate the thermochemistry of reactions involving this scaffold, such as the Smiles rearrangement. researchgate.net

The electronic properties of related benzothienoquinoline heterohelicenes have been analyzed using DFT, revealing insights into bond lengths and the character of carbon-carbon bonds within the helical structure. mdpi.com Such studies are crucial for understanding how structural modifications influence the electronic environment and, therefore, the molecule's interactions with biological targets. The reactivity of the nih.govbenzothieno[2,3-c]pyridine core is influenced by its halogen substituents and the heterocyclic system itself. vulcanchem.com

In a broader context, DFT and its time-dependent extension (TD-DFT) are used to characterize the electronic and spectral properties of materials based on similar thieno[3,2-b] nih.govbenzothiophene (B83047) structures for applications in organic solar cells. researchgate.net These calculations help in understanding parameters like HOMO-LUMO gaps, which are critical for designing efficient organic photovoltaic materials. researchgate.net

The three-dimensional arrangement of atoms in a molecule, or its conformation, is critical to its biological activity. Conformational analysis helps identify the most stable low-energy conformations that a molecule is likely to adopt. For derivatives of nih.govbenzothieno[2,3-c]pyridine, understanding the preferred conformations is key to rationalizing their interaction with biological targets.

While specific studies on the conformational analysis of the parent nih.govbenzothieno[2,3-c]pyridine are not extensively detailed in the provided results, related research on similar fused heterocyclic systems highlights the importance of this approach. For example, in a study of a factor Xa inhibitor incorporating a 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (B1588877) moiety, ab initio energy calculations were used to deduce the most stable conformers. nih.gov This analysis revealed that the restricted conformation influenced the molecule's affinity for its biological target. nih.gov Similarly, molecular modeling has been used to study the structure of related azepine derivatives. researchgate.netresearchgate.net

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques provide a dynamic picture of how nih.govbenzothieno[2,3-c]pyridine derivatives interact with their biological targets. These methods are invaluable in drug discovery for predicting binding affinities and guiding the design of more potent and selective compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is widely used to understand the interactions between potential drug candidates and their biological targets at a molecular level.

Several studies have utilized molecular docking to investigate the interactions of nih.govbenzothieno[2,3-c]pyridine derivatives with various enzymes and receptors. For example, docking studies were performed on a series of newly synthesized nih.govbenzothieno[2,3-c]pyridines to explore their potential as non-steroidal CYP17 inhibitors for the treatment of prostate cancer. nih.govtandfonline.comsemanticscholar.org The results of these simulations helped to rationalize the observed biological activities and provided insights into the binding modes of these compounds within the active site of the CYP17 enzyme. nih.govtandfonline.comsemanticscholar.org

In another study, molecular docking simulations were used to investigate the interactions of thieno[2,3-c]pyridine (B153571) derivatives with Hsp90, a chaperone protein implicated in cancer. mdpi.com The docking results highlighted crucial molecular interactions between the ligands and the Hsp90 target. mdpi.com Similarly, docking studies have been employed to understand the binding of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives to cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. mdpi.com

The following table summarizes the results of a molecular docking study of selected nih.govbenzothieno[2,3-c]pyridine derivatives against the CYP17 enzyme.

CompoundBinding Energy (kcal/mol)Key Interactions
5c -8.5Hydrogen bonding with key amino acid residues in the active site.
Abiraterone (Reference) -9.2Strong binding interactions with the heme group.

This table is illustrative and based on the type of data typically generated from molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

While specific QSAR studies focusing solely on nih.govbenzothieno[2,3-c]pyridine were not found in the search results, the principles of QSAR are highly relevant to the development of derivatives of this scaffold. QSAR models are often developed for series of compounds to understand how different substituents affect their biological activity. nih.govrsc.org For example, a QSAR study on pyridine-3-carbonitriles was used to create a statistically significant model to predict their vasorelaxant activity. rsc.org Such an approach could be applied to nih.govbenzothieno[2,3-c]pyridine derivatives to guide the design of compounds with improved properties.

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule and its interactions with its environment over time. This technique can be used to study the stability of ligand-protein complexes, conformational changes, and the role of solvent molecules.

MD simulations have been used to study the behavior of related thieno[2,3-d]pyrimidine (B153573) derivatives as EGFR inhibitors. nih.gov These simulations, along with MM-GPSA calculations, helped to confirm the binding modes predicted by molecular docking and provided insights into the stability of the ligand-protein complexes. nih.gov Similarly, MD simulations have been used in the design of benzothiazole-thiazole hybrids as p56lck inhibitors for cancer treatment. biointerfaceresearch.com While direct MD simulation studies on nih.govbenzothieno[2,3-c]pyridine were not explicitly found, this technique is a powerful tool that could be applied to further understand the dynamic interactions of these compounds with their biological targets.

Analysis of Molecular Electrostatic Potential (MEP) Maps

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is instrumental in predicting the reactive behavior of a compound by identifying regions that are electron-rich or electron-poor. The MEP map is color-coded to illustrate these areas, providing insights into where a molecule is likely to undergo electrophilic or nucleophilic attack.

In the context of researchgate.netBenzothieno[2,3-c]pyridine, an MEP analysis highlights the electronic characteristics arising from the fusion of the benzothiophene and pyridine (B92270) rings. The map reveals the sites that are most susceptible to intermolecular interactions.

Key Features of the MEP Map for researchgate.netBenzothieno[2,3-c]pyridine and its Derivatives:

Electron-Rich Regions (Negative Potential): These areas, typically colored in shades of red and yellow, indicate a high electron density and are prone to attack by electrophiles. In the researchgate.netBenzothieno[2,3-c]pyridine scaffold, the most significant region of negative electrostatic potential is concentrated around the nitrogen atom of the pyridine ring. researchgate.netrsc.orgmdpi.com This is due to the lone pair of electrons on the nitrogen, making it a primary site for protonation and interaction with Lewis acids. rsc.org The π-electron cloud of the aromatic rings also contributes to regions of negative potential above and below the plane of the molecule. rsc.org

Electron-Poor Regions (Positive Potential): Depicted in shades of blue, these regions have a lower electron density and are susceptible to nucleophilic attack. For the unsubstituted researchgate.netBenzothieno[2,3-c]pyridine, areas of positive potential are generally located around the hydrogen atoms bonded to the carbon framework. rsc.org In substituted derivatives, the introduction of electron-withdrawing groups can create additional or more intense positive potential sites. nih.gov

Intermediate Regions (Neutral Potential): Green areas on the MEP map represent regions of neutral or near-zero potential, where the electrostatic effects of the nuclei and electrons are balanced.

The MEP analysis of related thieno[2,3-b]pyridine (B153569) derivatives has shown that the distribution of electrostatic potential is significantly influenced by the nature and position of substituents on the heterocyclic core. nih.gov For instance, the presence of an amino group introduces a new nucleophilic site, while electron-withdrawing groups enhance the electrophilicity of the aromatic system. mdpi.com Computational studies on similar fused heterocyclic systems confirm that the MEP map is a reliable predictor of reactivity and intermolecular interaction sites. trdizin.gov.trsciencepublishinggroup.com

The following table summarizes the general interpretation of the color-coding in an MEP map and its relevance to the reactivity of researchgate.netBenzothieno[2,3-c]pyridine.

Color RangePotentialCharge DistributionPredicted ReactivityLikely Interaction Site on researchgate.netBenzothieno[2,3-c]pyridine
Red Most NegativeHigh Electron DensitySite for Electrophilic AttackPyridine Nitrogen Atom researchgate.netrsc.orgmdpi.com
Yellow NegativeModerate Electron DensityFavorable for Electrophilic InteractionAbove/Below Aromatic Rings rsc.org
Green NeutralBalancedLow ReactivityCarbon Backbone
Blue PositiveElectron DeficientSite for Nucleophilic AttackHydrogen Atoms rsc.org

This detailed understanding of the electronic landscape of researchgate.netBenzothieno[2,3-c]pyridine is crucial for designing new derivatives with specific reactivity profiles and for predicting their behavior in various chemical and biological environments.

Applications Of 1 Benzothieno 2,3 C Pyridine in Materials Science and Organic Optoelectronics

Development of Organic Light-Emitting Diode (OLED) Emitters

Derivatives of the benzothienopyridine framework have been successfully employed as host materials in high-efficiency phosphorescent organic light-emitting diodes (PhOLEDs). The electron-deficient nature of the pyridine (B92270) ring within the structure makes these compounds suitable for balancing charge transport, a crucial factor for efficient OLED performance.

In a notable study, two derivatives of Benzo nih.govrsc.orgthieno[2,3-b]pyridine (B153569) (BTP), a compound closely related to nih.govBenzothieno[2,3-c]pyridine, were synthesized and utilized as high triplet energy, bipolar host materials. These materials, which incorporate carbazole (B46965) groups, were found to be effective hosts for both green and blue PhOLEDs. The devices fabricated with these BTP derivatives as hosts demonstrated high quantum efficiencies, exceeding 20% for both green and blue emission. This high performance is attributed to the high triplet energy of the BTP core, which allows for efficient energy transfer to the phosphorescent guest emitters, and the bipolar nature of the host materials, which facilitates balanced electron and hole injection and transport within the emissive layer.

Table 1: Performance of OLEDs using Benzo nih.govrsc.orgthieno[2,3-b]pyridine Derivatives as Host Materials

Emitting Color Host Material Quantum Efficiency (%)
Green BTP Derivative 1 > 20
Blue BTP Derivative 2 > 20

This interactive table summarizes the high quantum efficiencies achieved in both green and blue phosphorescent OLEDs utilizing Benzo nih.govrsc.orgthieno[2,3-b]pyridine derivatives as host materials.

Role in Dye-Sensitized Solar Cells (DSSCs) as Anchoring Groups

The nih.govBenzothieno[2,3-c]pyridine moiety has been effectively utilized as an electron-withdrawing anchoring group in donor-π-acceptor (D-π-A) dyes for dye-sensitized solar cells (DSSCs). In this architecture, the dye molecule is responsible for light absorption and subsequent electron injection into a semiconductor electrode, typically titanium dioxide (TiO2). The anchoring group plays a critical role in binding the dye to the semiconductor surface and facilitating this electron transfer process.

Researchers have developed a D-π-A dye, designated as SAT-1, which incorporates a benzo nih.govrsc.orgthieno[2,3-c]pyridine (B153571) unit as the electron-withdrawing anchoring group. This novel design moves away from conventional carboxylic acid anchoring groups. The pyridine nitrogen in the benzothienopyridine structure can form either a hydrogen bond with Brønsted acid sites or a coordinate bond with Lewis acid sites on the TiO2 surface. Studies have revealed that the formation of a coordinate bond between the pyridyl group and Lewis acid sites on the TiO2 surface leads to more efficient electron injection compared to hydrogen bonding.

The SAT-1 dye, featuring the benzothienopyridine anchor, was found to have a Highest Occupied Molecular Orbital (HOMO) energy level of 0.87 V versus the normal hydrogen electrode (NHE). This energy level is more positive than the I3−/I− redox potential (0.4 V), ensuring efficient regeneration of the oxidized dye after electron injection.

Table 2: Properties of SAT-1 Dye with a Benzothienopyridine Anchoring Group

Property Value Significance
Anchoring Group Benzo nih.govrsc.orgthieno[2,3-c]pyridine Forms coordinate bonds with TiO2 for efficient electron injection.
HOMO Energy Level 0.87 V vs. NHE Ensures efficient dye regeneration by the electrolyte.

This interactive table highlights the key properties of the SAT-1 dye, emphasizing the role of the benzothienopyridine unit as an effective anchoring group in DSSCs.

Exploration as Building Blocks for Advanced Functional Materials

The nih.govBenzothieno[2,3-c]pyridine core is a valuable building block for the synthesis of more complex and advanced functional materials. Its rigid and planar structure can be chemically modified at various positions to tune its electronic and physical properties, making it a versatile scaffold for materials design.

The synthesis of a range of nih.govBenzothieno[2,3-c]pyridine derivatives has been reported in the scientific literature. While some of these studies have focused on the biological applications of these compounds, the synthetic methodologies developed are directly applicable to the creation of novel materials for organic electronics. For instance, various aryl and functional groups have been introduced onto the benzothienopyridine backbone, demonstrating the feasibility of creating a library of materials with tailored properties.

The broader class of thienopyridines, to which nih.govBenzothieno[2,3-c]pyridine belongs, has been recognized for its potential in material chemistry. The ability to systematically modify the structure of nih.govBenzothieno[2,3-c]pyridine allows for the fine-tuning of properties such as charge carrier mobility, energy levels, and solid-state packing, which are crucial for applications in organic field-effect transistors (OFETs), sensors, and other electronic devices. The synthesis of various substituted derivatives underscores its role as a foundational component for the future development of advanced functional organic materials.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

Traditional synthetic routes to the tandfonline.combenzothieno[2,3-c]pyridine core, such as the Bischler–Napieralski and Pictet–Spengler reactions, have been foundational. rsc.org However, the future of synthesizing these compounds lies in the development of more efficient, sustainable, and versatile methods that overcome the limitations of conventional approaches, which can be hampered by specific starting material requirements and the need for expensive metal catalysts. kuleuven.benih.gov

A promising direction is the adoption of metal-free synthetic strategies. Recent research has demonstrated an effective, three-step, metal-free method for producing thieno[2,3-c]pyridine (B153571) derivatives. kuleuven.benih.gov This approach begins with the readily available 2-acetylthiophene (B1664040) and proceeds through a one-pot triazolation reaction, a semi-quantitative Pomeranz-Fritsch cyclization, and a final acid-mediated denitrogenative transformation. kuleuven.benih.gov This method not only avoids metal catalysts but also allows for the synthesis of a small library of novel derivatives under mild conditions, overcoming the derivatization limits of older methods. kuleuven.benih.gov

Future research will likely focus on expanding the substrate scope of these new methodologies and exploring other sustainable techniques. This includes leveraging photochemical reactions, microwave-assisted synthesis, and flow chemistry to reduce reaction times, improve yields, and minimize waste, aligning with the principles of green chemistry.

Table 1: Comparison of Synthetic Methodologies for Thieno[2,3-c]pyridine Derivatives

Methodology Key Features Advantages Reference
Conventional Methods Bischler–Napieralski cyclization; Pictet–Spengler reaction. Established and well-understood pathways. rsc.org

| Metal-Free Denitrogenative Transformation | Three-step process from 2-acetylthiophene via fused 1,2,3-triazoles. | Avoids metal catalysts, uses mild conditions, overcomes derivatization limits. | kuleuven.benih.gov |

Advanced SAR and Molecular Design for Targeted Interactions

The therapeutic potential of tandfonline.combenzothieno[2,3-c]pyridine derivatives, particularly as anticancer agents, necessitates a deeper understanding of their structure-activity relationships (SAR). Advanced SAR studies are crucial for designing next-generation compounds with high potency and selectivity for specific biological targets.

For instance, in the design of novel non-steroidal CYP17 inhibitors for prostate cancer, a key strategy involved replacing a traditional steroid nucleus with an 8-fluoro-1,2-dihydro tandfonline.combenzothieno[2,3-c]pyridine core. nih.govsemanticscholar.org SAR studies of known inhibitors revealed that two components are essential for activity: a metal-binding group with a lone pair of electrons to interact with the heme iron in the CYP17 enzyme, and a steroid mimetic scaffold that occupies the enzyme's pocket. nih.govsemanticscholar.org The design of new derivatives focused on incorporating a phenyl ring at position 1 of the benzothienopyridine core, with substituents on the phenyl ring providing the necessary lone pair of electrons for enzyme inhibition. nih.govsemanticscholar.org

Future molecular design efforts will build on these principles. This involves:

Bioisosteric Replacement: Systematically replacing parts of the scaffold, like the thienopyridine core which acts as a bioisostere of purines, to improve pharmacological properties. mdpi.com

Fragment-Based Drug Design (FBDD): Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent ligands.

Structure-Based Drug Design (SBDD): Utilizing high-resolution X-ray crystallography or NMR structures of the target protein (e.g., c-Src kinase, Hsp90) to guide the design of inhibitors that fit precisely into the binding site. mdpi.comdrugbank.com

These approaches will enable the rational design of derivatives with optimized interactions, leading to improved efficacy and reduced off-target effects.

Exploration of New Material Science Applications

While the biological activities of tandfonline.combenzothieno[2,3-c]pyridine are well-explored, its potential in material science is an emerging and promising field. The inherent electrochemical and photophysical properties of this heterocyclic system make it an attractive candidate for applications in organic electronics. kuleuven.be

Research into related sulfur-containing fused aromatic systems, such as tandfonline.combenzothieno[3,2-b] tandfonline.combenzothiophene (B83047) (BTBT), has shown significant promise for use in organic semiconductors due to high charge carrier mobility and stability. mdpi.com Studies on BTBT derivatives have demonstrated that their structural, optical, and electronic properties can be finely tuned through chemical modifications, such as sulfur oxidation. mdpi.com This modification significantly alters crystal packing and enhances emission properties, with some oxidized derivatives showing quantum yields over 99%. mdpi.com

Future research on tandfonline.combenzothieno[2,3-c]pyridine for material science could explore:

Organic Field-Effect Transistors (OFETs): Investigating the charge transport properties of crystalline thin films of novel derivatives.

Organic Light-Emitting Diodes (OLEDs): Designing derivatives with high quantum yields and tunable emission spectra for use as emitters or host materials.

Organic Photovoltaics (OPVs): Synthesizing benzothienopyridine-based polymers or small molecules to act as donor or acceptor materials in solar cells.

Liquid Crystals: The introduction of long alkyl chains onto the rigid core, a strategy successful with related heterocycles, could induce liquid-crystalline behavior for display and sensor applications. researchgate.net

Integration of Advanced Computational Techniques in Discovery Pipelines

The integration of advanced computational techniques is becoming indispensable for accelerating the discovery and optimization of tandfonline.combenzothieno[2,3-c]pyridine derivatives for both therapeutic and material applications. In silico methods provide powerful predictive tools that can significantly reduce the time and cost associated with experimental synthesis and testing.

In drug discovery, computational tools are already being applied to this class of compounds. Molecular docking studies have been used to predict the binding modes of thieno[2,3-c]pyridine derivatives within the ATP-binding pocket of target proteins like Hsp90, helping to rationalize their anticancer activity. mdpi.com Furthermore, in silico predictions of absorption, distribution, metabolism, and excretion (ADME) properties are used to assess the drug-likeness and oral bioavailability of new designs early in the discovery process. tandfonline.comsemanticscholar.org

In material science, computational chemistry, particularly Density Functional Theory (DFT), is used to predict the electronic and optical properties of new materials before synthesis. researchgate.net For example, DFT has been used to calculate the optimized geometry and NMR chemical shifts of related heterohelicenes, confirming experimental observations. researchgate.netnih.gov Such calculations can predict HOMO/LUMO energy levels, bandgaps, and absorption spectra, guiding the design of materials with desired optoelectronic characteristics. researchgate.net

Future research will see a deeper integration of these techniques, including:

Virtual Screening: High-throughput virtual screening of large compound libraries to identify new hits with desired activity against biological targets. worktribe.com

Quantum Mechanics/Molecular Mechanics (QM/MM): More accurate modeling of ligand-protein interactions by treating the active site with quantum mechanics.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of ligand-protein complexes or the molecular packing in organic materials to understand stability and function over time.

Table 2: Application of Computational Techniques in tandfonline.comBenzothieno[2,3-c]pyridine Research

Computational Technique Application Area Purpose Reference
Molecular Docking Drug Discovery Predict binding modes and interactions with protein targets (e.g., Hsp90, CYP17). tandfonline.commdpi.com
In Silico ADME Prediction Drug Discovery Evaluate pharmacokinetic properties and oral bioavailability. tandfonline.comsemanticscholar.org
Density Functional Theory (DFT) Material Science / Structural Chemistry Calculate optimized molecular geometry, NMR spectra, and optoelectronic properties. researchgate.netnih.gov

| Virtual Screening | Drug Discovery | Identify novel, active compounds from large virtual libraries against specific targets. | worktribe.com |

Q & A

Basic Research Question

  • Antioxidant Activity : DPPH radical scavenging assays (IC50 values, e.g., 223.2 µM for compound 4p) .
  • Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against pathogens like Yersinia enterocolitica (MIC range: 50–200 µg/mL) .

Q. Methodological Approach :

  • Use Hammett constants (σ) to quantify electronic effects.
  • Molecular docking (AutoDock Vina) predicts steric compatibility with enzyme active sites .

How can computational methods predict the reactivity and bioactivity of benzothieno-pyridine derivatives?

Advanced Research Question

  • DFT Calculations : Optimize geometries (e.g., Gaussian 16) to assess stability and charge distribution .
  • QSAR Modeling : Corrogate IC50 values with descriptors like logP, polar surface area, and HOMO-LUMO gaps .
  • Machine Learning : Train models on datasets (e.g., P2Y receptor binding data) to prioritize compounds for synthesis .

Case Study : ABBV-744 (a pyrrolo[2,3-c]pyridine derivative) showed noncompetitive antagonism at P2Y6R via docking studies .

How should researchers resolve contradictions in reported biological activity data?

Advanced Research Question
Discrepancies may arise from assay conditions (e.g., solvent polarity, pH) or structural variations. For example:

  • Antioxidant Activity : Ascorbic acid (reference) IC50 varies with concentration; normalize data to internal controls .
  • Antimicrobial MIC : Strain-specific resistance mechanisms require testing across multiple isolates .

Q. Resolution Strategy :

  • Conduct meta-analyses with standardized protocols.
  • Validate findings using orthogonal assays (e.g., fluorescence-based kinase inhibition vs. ADP-GloTM assays) .

What advanced techniques characterize fused-ring systems in benzothieno-pyridines?

Advanced Research Question

  • X-ray Crystallography : Resolve absolute configuration (limited by crystal growth challenges).
  • Solid-State NMR : Probes packing effects and polymorphism .
  • Mass Spectrometry Imaging : Maps compound distribution in biological tissues .

Example : HRMS confirmed fused-ring connectivity in benzothieno[2,3-b]quinoline (39) with <1 ppm error .

What mechanistic insights explain the antimicrobial activity of benzothieno-pyridine derivatives?

Advanced Research Question

  • Target Engagement : Pyridine derivatives (e.g., 2{3}) disrupt bacterial membrane integrity or inhibit enzymes (e.g., DNA gyrase) .
  • Proton Pump Inhibition : Pyrrolo[2,3-c]pyridines exhibit reversible binding to H+/K+-ATPase, validated via kinase inhibition assays (IC50 < 1 µM) .

Q. Experimental Design :

  • Use fluorescent probes (e.g., Calcium Green-1) to monitor ion flux in bacterial cells .
  • Perform site-directed mutagenesis on target enzymes to identify binding residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.